Cas no 331861-94-0 (5,12-Dibromo-2,9-bis(2,6-diisopropylphenyl)anthra2,1,9-def:6,5,10-d'e'f'diisoquinoline-1,3,8,10(2H,9H)-tetraone)
331861-94-0 structure
Product Name:5,12-Dibromo-2,9-bis(2,6-diisopropylphenyl)anthra2,1,9-def:6,5,10-d'e'f'diisoquinoline-1,3,8,10(2H,9H)-tetraone
Numéro CAS:331861-94-0
Le MF:C48H40Br2N2O4
Mégawatts:868.650211334229
CID:1024315
PubChem ID:11285964
Update Time:2025-04-20
5,12-Dibromo-2,9-bis(2,6-diisopropylphenyl)anthra2,1,9-def:6,5,10-d'e'f'diisoquinoline-1,3,8,10(2H,9H)-tetraone Propriétés chimiques et physiques
Nom et identifiant
-
- 5,12-Dibromo-2,9-bis(2,6-diisopropylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
- Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis[2,6-bis(1-methylethyl)phenyl]-5,12-dibromo-
- AGN-PC-0060M4
- AK101268
- AKO
- ANW-60341
- CTK8B8432
- N,N'-bis(2,6-diisopropylphenyl)-1,7-dibromoperylene-3,4,9,10-tetracarboxylic acid bisimide
- N,N'-di(2,6-diisopropylphenyl)-1,7-dibromoperylene-3,4:9,10-tetracarboxylic acid bisimide
- N,N'-di-(2,6-diisopropylphenyl)-1,7-dibromoperylene-3,4:9,10-tetracarboxylic acid bisimide
- SCHEMBL3091305
- DTXSID50461127
- Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis[2,6-bis(1-methylethyl)phenyl]-5,12-dibromo-
- 5,12-Dibromo-2,9-bis[2,6-di(propan-2-yl)phenyl]isoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone
- 331861-94-0
- 14,26-dibromo-7,18-bis(2,6-diisopropylphenyl)-7,18-diazaheptacyclo[14.6.2.2(2),?.0(3),(1)(2).0?,?.0(1)(3),(2)(3).0(2)?,(2)?]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone
- 11,22-Dibromo-7,18-bis[2,6-di(propan-2-yl)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone
- AKOS016003235
- 5,12-Dibromo-2,9-bis(2,6-diisopropylphenyl)anthra2,1,9-def:6,5,10-d'e'f'diisoquinoline-1,3,8,10(2H,9H)-tetraone
-
- MDL: MFCD11870876
- Piscine à noyau: 1S/C48H40Br2N2O4/c1-21(2)25-11-9-12-26(22(3)4)43(25)51-45(53)31-17-15-29-40-36(50)20-34-38-32(18-16-30(42(38)40)39-35(49)19-33(47(51)55)37(31)41(29)39)46(54)52(48(34)56)44-27(23(5)6)13-10-14-28(44)24(7)8/h9-24H,1-8H3
- La clé Inchi: BUWSRJYGDPTMIY-UHFFFAOYSA-N
- Sourire: BrC1C=C2C(N(C3C(=CC=CC=3C(C)C)C(C)C)C(C3C=CC4C5=C(C=C6C(N(C7C(=CC=CC=7C(C)C)C(C)C)C(C7C=CC(C=1C=4C2=3)=C5C6=7)=O)=O)Br)=O)=O
Propriétés calculées
- Qualité précise: 866.1356
- Masse isotopique unique: 866.13548g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 56
- Nombre de liaisons rotatives: 6
- Complexité: 1430
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 12.7
- Surface topologique des pôles: 74.8Ų
Propriétés expérimentales
- Le PSA: 74.76
5,12-Dibromo-2,9-bis(2,6-diisopropylphenyl)anthra2,1,9-def:6,5,10-d'e'f'diisoquinoline-1,3,8,10(2H,9H)-tetraone PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | D071890-50mg |
5,12-Dibromo-2,9-bis(2,6-diisopropylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone |
331861-94-0 | 50mg |
$ 785.00 | 2022-06-06 | ||
| TRC | D071890-100mg |
5,12-Dibromo-2,9-bis(2,6-diisopropylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone |
331861-94-0 | 100mg |
$ 1300.00 | 2022-06-06 | ||
| Alichem | A189005870-1g |
5,12-Dibromo-2,9-bis(2,6-diisopropylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone |
331861-94-0 | 95% | 1g |
$988.80 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733494-100mg |
5,12-Dibromo-2,9-bis(2,6-diisopropylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2h,9h)-tetraone |
331861-94-0 | 98% | 100mg |
¥1383.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733494-1g |
5,12-Dibromo-2,9-bis(2,6-diisopropylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2h,9h)-tetraone |
331861-94-0 | 98% | 1g |
¥6889.00 | 2024-05-18 |
5,12-Dibromo-2,9-bis(2,6-diisopropylphenyl)anthra2,1,9-def:6,5,10-d'e'f'diisoquinoline-1,3,8,10(2H,9H)-tetraone Littérature connexe
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
331861-94-0 (5,12-Dibromo-2,9-bis(2,6-diisopropylphenyl)anthra2,1,9-def:6,5,10-d'e'f'diisoquinoline-1,3,8,10(2H,9H)-tetraone) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot
Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot